VER-246608

Übersicht

Beschreibung

VER-246608 is a pan-inhibitor of pyruvate dehydrogenase kinase (PDHK; IC50s = 35, 84, 40, and 91 nM for PDHK1, -2, -3, and -4, respectively). It is selective for PDHKs over heat shock protein 90 (Hsp90; IC50 = >100 µM), as well as a panel of 97 kinases at 10 µM. This compound (10 and 20 µM) decreases the production of L-lactate, a marker of glycolytic activity, in PC3 cells cultured in D-glucose- and L-glutamine-depleted media. It reduces the growth of, and induces cell cycle arrest at the G1 phase in, serum-starved PC3 cells when used at a concentration of 20 µM.

This compound is a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase. This compound disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells. Consistent with a PDK mediated MOA, this compound increased pyruvate dehydrogenase complex (PDC) activity, oxygen consumption and attenuated glycolytic activity. This compound was found to potentiate the activity of doxorubicin.

Wissenschaftliche Forschungsanwendungen

Hemmung der Pyruvatdehydrogenasekinase (PDK)

VER-246608 ist ein neuartiger und selektiver, ATP-kompetitiver Pan-Isoform-Inhibitor von PDK {svg_1}. PDK ist ein entscheidendes Enzym im zellulären Energiestoffwechsel, das zuvor in Zusammenhang mit Krebs gebracht wurde {svg_2}.

Störung des Warburg-Metabolismus

This compound stört den Warburg-Metabolismus, eine Art des Stoffwechsels, der häufig in Krebszellen vorkommt {svg_3}. Diese Störung könnte möglicherweise das Wachstum von Krebszellen verlangsamen {svg_4}.

Steigerung der Aktivität des Pyruvatdehydrogenasekomplexes (PDC)

This compound erhöht die PDC-Aktivität, was mit einem durch PDK vermittelten Wirkmechanismus übereinstimmt {svg_5}. Dieser Anstieg der PDC-Aktivität könnte möglicherweise zu Veränderungen in der zellulären Energieproduktion führen {svg_6}.

Steigerung des Sauerstoffverbrauchs

This compound erhöht den Sauerstoffverbrauch in Zellen {svg_7}. Dies könnte möglicherweise verschiedene zelluläre Prozesse beeinflussen, einschließlich der Energieproduktion und des Zellüberlebens {svg_8}.

Abschwächung der glykolytischen Aktivität

This compound schwächt die glykolytische Aktivität {svg_9}. Dies könnte möglicherweise das Wachstum von Krebszellen verlangsamen, da die Glykolyse in diesen Zellen oft hochreguliert ist {svg_10}.

Potenzierung der Doxorubicin-Aktivität

This compound wurde als potenzierend für die Aktivität von Doxorubicin gefunden, einem häufig verwendeten Chemotherapeutikum {svg_11}. Dies deutet darauf hin, dass this compound möglicherweise in Kombination mit anderen Medikamenten eingesetzt werden könnte, um deren Wirksamkeit zu verbessern {svg_12}.

Wirkmechanismus

Target of Action

Mode of Action

VER-246608 interacts with its target, PDK, by competitively inhibiting ATP . This results in an increase in Pyruvate Dehydrogenase Complex (PDC) activity, oxygen consumption, and a decrease in glycolytic activity . These effects are only observed under d-glucose-depleted conditions and require almost complete ablation of pdc e1α subunit phosphorylation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Warburg metabolism . By inhibiting PDK, this compound disrupts the Warburg metabolism, which is a form of energy production in cancer cells that relies heavily on glucose and produces lactic acid. This disruption leads to a shift in energy production from glycolysis to oxidative phosphorylation .

Result of Action

The molecular and cellular effects of this compound’s action include an increase in PDC activity and oxygen consumption, and a decrease in glycolytic activity . These changes result in a context-dependent cytostasis in cancer cells . Furthermore, this compound has been found to potentiate the activity of doxorubicin .

Action Environment

The action of this compound is influenced by environmental factors such as nutrient availability. For instance, the compound’s effects are more pronounced under D-glucose-depleted conditions . Additionally, the compound shows enhanced cellular potency when either serum or combined D-glucose/L-glutamine are depleted .

Eigenschaften

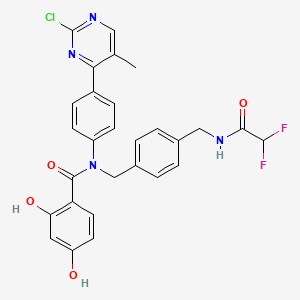

IUPAC Name |

N-[4-(2-chloro-5-methylpyrimidin-4-yl)phenyl]-N-[[4-[[(2,2-difluoroacetyl)amino]methyl]phenyl]methyl]-2,4-dihydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H23ClF2N4O4/c1-16-13-33-28(29)34-24(16)19-6-8-20(9-7-19)35(27(39)22-11-10-21(36)12-23(22)37)15-18-4-2-17(3-5-18)14-32-26(38)25(30)31/h2-13,25,36-37H,14-15H2,1H3,(H,32,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCGNLQSOSJFLKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1C2=CC=C(C=C2)N(CC3=CC=C(C=C3)CNC(=O)C(F)F)C(=O)C4=C(C=C(C=C4)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H23ClF2N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

553.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

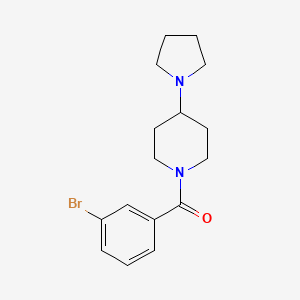

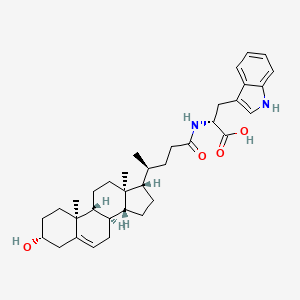

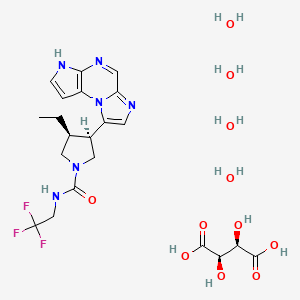

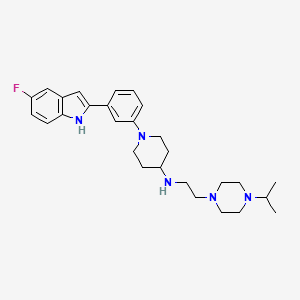

Feasible Synthetic Routes

Q & A

Q1: How does VER-246608 interact with its target and what are the downstream effects?

A1: this compound acts as a potent and selective ATP-competitive inhibitor of pyruvate dehydrogenase kinase (PDK) [, ]. PDK is responsible for phosphorylating and inactivating the pyruvate dehydrogenase complex (PDC), a key enzyme linking glycolysis to oxidative phosphorylation. By inhibiting PDK, this compound prevents PDC phosphorylation, leading to increased PDC activity []. This results in a shift in cellular metabolism from glycolysis to oxidative phosphorylation, characterized by increased oxygen consumption, reduced lactate production, and decreased glucose consumption [, ].

Q2: What is the relationship between this compound's effect on cellular metabolism and its anti-cancer activity?

A2: Research suggests that this compound's anti-cancer activity is context-dependent and linked to its ability to disrupt the Warburg effect, a metabolic adaptation where cancer cells favor glycolysis even in the presence of oxygen [, ]. Studies demonstrate that this compound exhibits enhanced cytotoxicity under nutrient-depleted conditions mimicking the tumor microenvironment [, ]. This is likely because under such conditions, cancer cells are more reliant on glycolysis for survival, and inhibiting this pathway with this compound becomes more detrimental [].

Q3: How does the chemical structure of this compound contribute to its activity and selectivity?

A3: While specific structure-activity relationship (SAR) data for this compound is limited in the provided abstracts, research points to the importance of the 5-membered heteroaromatic ring for potent PDHK inhibition []. Modifications to this ring system can significantly impact inhibitory activity and isoform selectivity []. This highlights the potential for targeted structural modifications to fine-tune the compound's pharmacological profile.

Q4: What are the potential implications of this compound's synergistic effects with other anti-cancer agents?

A4: this compound has demonstrated synergistic anti-cancer activity when combined with other drugs, particularly those influencing mitochondrial function, such as doxorubicin []. This suggests that combining this compound with existing therapies could enhance treatment efficacy. Further research is crucial to explore optimal drug combinations and understand the mechanisms underlying these synergistic effects. This could pave the way for more effective therapeutic strategies targeting cancer metabolism.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-1,2,3-Benzothiadiazol-6-yl-N'-[2-oxo-2-(1-piperidinyl)ethyl]urea](/img/structure/B611578.png)

![N-[(1,2-Dihydro-1,6-dimethyl-2-oxo-4-propyl-3-pyridinyl)methyl]-N-methyl-1-(1-methylethyl)-6-[6-[4-(1-methylethyl)-1-piperazinyl]-3-pyridinyl]-1H-indazole-4-carboxamide](/img/structure/B611579.png)

![N-[(2R)-5-(6-fluoropyridin-3-yl)-2,3-dihydro-1H-inden-2-yl]propane-2-sulfonamide](/img/structure/B611591.png)

![2-phenyl-N-{5-[4-({5-[(phenylacetyl)amino]-1,3,4-thiadiazol-2-yl}amino)piperidin-1-yl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B611595.png)

![1-cyano-2-[4-(1H-imidazol-5-yl)butyl]-3-(2-phenylsulfanylethyl)guanidine](/img/structure/B611600.png)